Compound Description: NFBTA is a synthetic analog of the natural product piperlongumine. [] It has demonstrated potent cytotoxic activity against the U87MG glioblastoma multiforme cell line, inducing apoptosis and altering gene expression related to cancer cell growth. []
Relevance: NFBTA shares the core structure of a 3-(3,4,5-trimethoxyphenyl)acrylamide with the target compound, N-(3,5-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. The difference lies in the substituent on the nitrogen atom, with NFBTA having a 4-fluorobenzyl group compared to the 3,5-dimethylphenyl group in the target compound. []
Compound Description: YLT26 is a novel cinnamide derivative exhibiting potent inhibitory effects on breast cancer cells. [] Its mechanism of action involves inducing apoptosis via the ROS-mitochondrial apoptotic pathway. [] YLT26 also inhibits tumor growth and lung metastasis in vivo, potentially by influencing the immune microenvironment. []
Relevance: YLT26 and N-(3,5-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide share the fundamental 3-(3,4,5-trimethoxyphenyl)acrylamide structure. The key distinction is in the substituent attached to the nitrogen. YLT26 possesses a more complex (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl) group compared to the simpler 3,5-dimethylphenyl group in the target compound. []
Compound Description: This compound is a simplified analog of piperlongumine, designed through molecular simplification. [] It displays potent inhibition of MDA-MB-231 breast cancer cell migration with an EC50 of 1.5 ± 1 µM. [] Furthermore, it exhibits selective cytotoxicity against cancer cells. []
Relevance: This compound and the target compound, N-(3,5-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, share the core 3-(3,4,5-trimethoxyphenyl)acrylamide structure. The main difference is the substituent on the nitrogen. This analog has a simpler acryloyl group, unlike the 3,5-dimethylphenyl group present in the target compound. []
Compound Description: This compound is a dihydropyridine derivative with three methoxy substituents on the phenyl ring. [] It exhibits an unusual hydrogen-bonding pattern where the oxygen atoms of the methoxy groups act as hydrogen-bond acceptors. []
Relevance: While not a direct acrylamide derivative, this compound shares the 3,4,5-trimethoxyphenyl structural motif with N-(3,5-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. The presence of this shared motif could suggest potential similarities in certain physicochemical properties or biological activities. []
Compound Description: This compound serves as a lead compound in the development of novel trans‐indole‐3‐ylacrylamide derivatives for hepatocellular carcinoma (HCC) treatment. [] It demonstrates potent anti-cancer activity against HCC cell lines, inducing cell cycle arrest at the G2/M phase and promoting apoptosis. [] Additionally, it inhibits tubulin polymerization and downregulates the ERK signaling pathway, contributing to its antitumor effects. []
Compound Description: Compound 6d is a 2-anilinonicotinyl-linked acrylamide conjugate demonstrating promising cytotoxic activity against various human cancer cell lines. [] Notably, it exhibits potent and specific cytotoxicity towards the A549 human lung adenocarcinoma epithelial cell line with a GI50 value of 0.6±0.23 μM. [] Compound 6d induces cell cycle arrest in the G2/M phase, followed by caspase-3 activation and apoptotic cell death in A549 cells. [] Molecular docking studies suggest that 6d interacts with and binds efficiently to the active site of tubulin, suggesting its potential as a tubulin polymerization inhibitor. []
Relevance: While sharing the 3,4,5-trimethoxyphenyl moiety with N-(3,5-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, compound 6d significantly differs in its overall structure. It incorporates a 2-anilinonicotinyl-linked acrylamide scaffold, suggesting exploration of different core structures for anticancer activity. [] This highlights the potential versatility of the 3,4,5-trimethoxyphenyl group as a substituent in various chemical contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.